
Aluminium sodium dihydrogen phosphate hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trialuminum sodium tetradecahydrogenoctaorthophosphate is a chemical compound with the molecular formula Al3H24NaO32P8. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its colorless crystalline form and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trialuminum sodium tetradecahydrogenoctaorthophosphate can be synthesized through the reaction of aluminum with sodium octa-orthophosphate. The reaction typically involves the following steps:
Reactants: Aluminum and sodium octa-orthophosphate.
Industrial Production Methods
In industrial settings, the production of trialuminum sodium tetradecahydrogenoctaorthophosphate involves large-scale synthesis using similar reactants and conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Trialuminum sodium tetradecahydrogenoctaorthophosphate undergoes several types of chemical reactions, including:
Reduction Reactions: It acts as a strong reducing agent, reacting rapidly in water to release hydrogen.
Substitution Reactions: It can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Reduction Reactions: Common reagents include carbonyl compounds, which are reduced to corresponding alcohols in the presence of trialuminum sodium tetradecahydrogenoctaorthophosphate.
Substitution Reactions: These reactions typically occur under acidic conditions, where the compound acts as a hydrogen source.
Major Products Formed
Reduction Reactions: The major products are alcohol compounds derived from the reduction of carbonyl compounds.
Substitution Reactions: The products vary depending on the specific reactants involved in the substitution process.
Scientific Research Applications
Trialuminum sodium tetradecahydrogenoctaorthophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trialuminum sodium tetradecahydrogenoctaorthophosphate involves its role as a reducing agent. When dissolved in water, it releases hydrogen, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Sodium aluminum phosphate: Similar in composition but differs in its specific applications and properties.
Aluminum phosphate: Used in different industrial and research contexts compared to trialuminum sodium tetradecahydrogenoctaorthophosphate.
Uniqueness
Trialuminum sodium tetradecahydrogenoctaorthophosphate is unique due to its high solubility in water and its strong reducing properties. These characteristics make it particularly valuable in organic synthesis and other applications requiring a reliable hydrogen source .
Properties
CAS No. |
15136-87-5 |
|---|---|
Molecular Formula |
Al3H14NaO32P8 |
Molecular Weight |
877.82 g/mol |
IUPAC Name |
trialuminum;sodium;dihydrogen phosphate;hydrogen phosphate |
InChI |
InChI=1S/3Al.Na.8H3O4P/c;;;;8*1-5(2,3)4/h;;;;8*(H3,1,2,3,4)/q3*+3;+1;;;;;;;;/p-10 |
InChI Key |
RKJVUVFYQMVXGD-UHFFFAOYSA-D |
Canonical SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Al+3].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


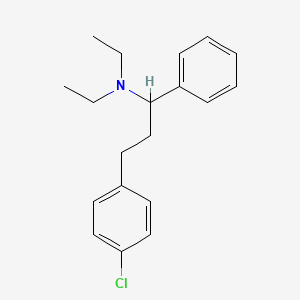



![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

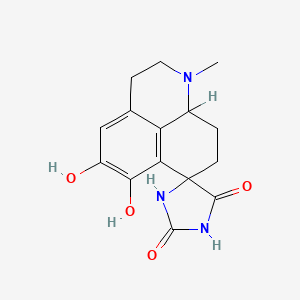
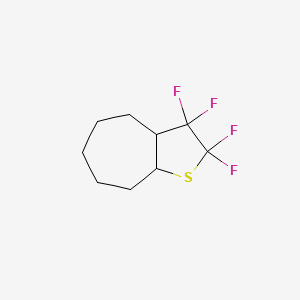
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
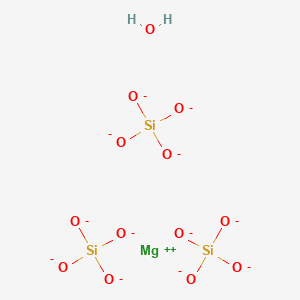
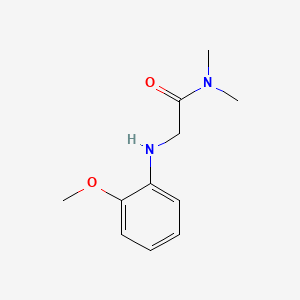
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)

